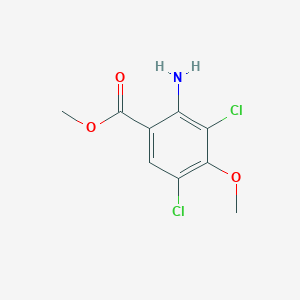

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate

Description

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate is a halogenated aromatic ester featuring a methoxy group at the 4-position, amino and methyl ester groups at the 2-position, and chlorine substituents at the 3- and 5-positions. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and amino groups, and enhanced electrophilicity from the electron-withdrawing chlorine atoms. The compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar structures in these fields .

Properties

IUPAC Name |

methyl 2-amino-3,5-dichloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYTUUUJFJVLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)N)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3,5-dichloro-4-methoxybenzoate typically involves the esterification of 2-amino-3,5-dichloro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-3,5-dichloro-4-methoxybenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chlorine atoms can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their similarity scores (based on ):

| Compound Name | CAS No. | Similarity | Key Structural Differences |

|---|---|---|---|

| Methyl 2-amino-4-chloro-5-methoxybenzoate | 181434-36-6 | 0.93 | Chloro at 4-, methoxy at 5- (vs. 3,5-Cl, 4-OCH₃) |

| Methyl 2-amino-5-chloro-4-methoxybenzoate | 79025-26-6 | 0.89 | Chloro at 5-, methoxy at 4- (same as target) |

| 2-Amino-5-chloro-4-methoxybenzoic acid | 79025-82-4 | 0.95 | Carboxylic acid replaces methyl ester |

| 2-((3,5-Dichloro-4-methoxyphenyl)amino)benzoic acid | 100623-27-6 | 0.89 | Amino group links to a second benzene ring |

Key Observations :

- Functional Group Replacement: Replacing the methyl ester with a carboxylic acid (e.g., 2-Amino-5-chloro-4-methoxybenzoic acid, 0.95 similarity) increases polarity, impacting bioavailability and synthetic utility .

- Dimeric Structures: Compounds like 2-((3,5-dichloro-4-methoxyphenyl)amino)benzoic acid introduce a biphenyl linkage, expanding conjugation and altering biological target interactions .

Physicochemical and Functional Properties

- Melting Points : Analogues like the triazine derivative in exhibit melting points of 79–82°C, suggesting that the target compound may have comparable thermal stability .

- Reactivity: The free amino group in the target compound contrasts with acetylated variants (e.g., Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate in ), where acetylation reduces nucleophilicity, limiting participation in condensation reactions .

- Chromatographic Behavior : Rf values (e.g., 0.18 in hexane/EtOAc for ’s compound) indicate moderate polarity, which may differ in the target due to additional chlorine atoms .

Biological Activity

Methyl 2-amino-3,5-dichloro-4-methoxybenzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9Cl2NO3. The presence of an amino group, two chlorine atoms, and a methoxy group contributes to its reactivity and interaction with biological systems. The compound's ability to participate in hydrogen bonding and other interactions with macromolecules is critical for its biological function.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Lipophilicity : The dichloro substituents enhance the compound's lipophilicity, facilitating cellular uptake and distribution within tissues.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study noted that derivatives of similar dichloro compounds demonstrated selective inhibition of cancer cell lines by disrupting critical signaling pathways. This suggests that this compound may possess similar properties by targeting specific receptors involved in tumor growth .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that it had comparable or superior activity against certain Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development in antimicrobial therapies.

- Cancer Cell Line Studies : A recent investigation into the effects of this compound on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent.

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against multiple bacterial strains; potential for therapeutic use. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines; potential for drug development. |

| Study 3 | Mechanism Exploration | Identified interaction with cellular receptors; enhanced lipophilicity aids absorption. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.